molecular formula C12H8F2 B3356569 2,3-Difluorobiphenyl CAS No. 67277-32-1

2,3-Difluorobiphenyl

Cat. No. B3356569
CAS RN: 67277-32-1
M. Wt: 190.19 g/mol
InChI Key: YHAYNOYJLJHNSE-UHFFFAOYSA-N
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Description

“2,3-Difluorobiphenyl” is a chemical compound with the molecular formula C12H8F2 and a molecular weight of 190.19 . The IUPAC name for this compound is 2,3-difluoro-1,1’-biphenyl .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H . This indicates the presence of two fluorine atoms attached to the second and third carbon atoms of one of the phenyl rings in the biphenyl structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 190.19 . and is stored at a temperature between 2-8°C .

Scientific Research Applications

Catalytic Fluoromethylation

2,3-Difluorobiphenyl has relevance in catalytic fluoromethylation, particularly in photoredox systems. Photoredox catalysis using visible-light-induced processes can facilitate the generation of fluoromethyl radicals. Such catalytic methods offer a promising strategy for developing new fluoromethylations under mild conditions, expanding the range of organofluorine compounds synthesized (Koike & Akita, 2016).

Spin-Transition Behavior

In the field of materials chemistry, this compound derivatives have been observed to exhibit unique spin-transition-like behavior. For instance, 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) showed distinct behavior with spin transitions at varying temperatures, highlighting its potential in exploring intermediate-paramagnetic phases (Konno, Kudo & Ishida, 2015).

Organic Synthesis

Selective difluoromethylation methods, where difluoromethyl groups are introduced into organic molecules, play a crucial role in pharmaceuticals and agrochemicals. This compound can be integral in such methods, aiding in the synthesis of various CF2H-containing compounds (Hu, Zhang & Wang, 2009).

Liquid Crystal Technology

Compounds derived from this compound have been studied for their application in liquid crystal technology. Their unique molecular structure influences thermal and electro-optical properties, which are critical for the performance of liquid crystal displays. For example, derivatives of this compound have been investigated for their dielectric anisotropy and elastic constants, key parameters in liquid crystal applications (Jankowiak et al., 2013).

Organic Light-Emitting Devices

This compound derivatives are also significant in the development of organic light-emitting devices (OLEDs). The introduction of fluorinated substituents into arylamine moieties in these compounds can enhance device performance by balancing injected carriers and improving efficiency (Li et al., 2012).

Enhancing Polymer Properties

The modification of polymers with this compound derivatives can significantly impact their optical and photophysical properties. Such modifications can lead to enhanced solid-state emission in poly(thiophene)s, demonstrating the potential of this compound in tuning the properties of conductive polymers (Li, Vamvounis & Holdcroft, 2002).

Safety and Hazards

“2,3-Difluorobiphenyl” is classified as a potentially hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

1,2-difluoro-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYNOYJLJHNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 0.1 mol 4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en and 500 ml toluene is added 0.22 mol 2,3-dichlor-5,6-dicyano-p-benzoquinone (DDQ) and refluxed for 2 h. After usual work-up 2',3'-difluorbiphenyl, bp: 125° C. at 0.5 mm Hg is obtained.
Name
4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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